molecular formula C18H17ClN2O4S2 B2762750 N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 899732-94-6

N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2762750
CAS RN: 899732-94-6
M. Wt: 424.91
InChI Key: ZAIRXQFGNIUORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as CB-839, is a selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has attracted significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.

Scientific Research Applications

Antiviral Activity

One notable application of derivatives similar to N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is in the field of antiviral research. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, have shown certain antiviral activities against the tobacco mosaic virus, highlighting the potential of such compounds in developing antiviral agents (Chen et al., 2010).

Anticonvulsant Agents

Another area of research application for compounds with a structure related to N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is in the development of anticonvulsant agents. Derivatives incorporating a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some synthesized compounds have shown promising results in protecting against picrotoxin-induced convulsion, demonstrating the potential of these molecules as anticonvulsant agents (Farag et al., 2012).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S2/c1-25-12-7-9-13(10-8-12)27(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)26-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIRXQFGNIUORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

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